molecular formula C2H3FSi B14679388 Vinylfluorosilane

Vinylfluorosilane

Cat. No.: B14679388
M. Wt: 74.13 g/mol
InChI Key: ZQBONCUZGDEEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenyl(fluoro)silane can be synthesized through several methods, including the fluorination of vinylsilanes using electrophilic fluorinating agents such as Selectfluor. The reaction typically involves the addition of fluorine to the vinyl group under controlled conditions to ensure regioselectivity and yield optimization .

Industrial Production Methods: Industrial production of ethenyl(fluoro)silane often involves the use of large-scale fluorination reactors where vinylsilanes are treated with fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions: Ethenyl(fluoro)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrosilanes like triethylsilane (Et3SiH) in the presence of Lewis acids such as boron trifluoride (BF3) are effective.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alkanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Ethenyl(fluoro)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethenyl(fluoro)silane involves the interaction of its vinyl and fluorine groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the fluorine atom can enhance the compound’s reactivity and stability. The presence of both groups allows for unique reactivity patterns, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: Ethenyl(fluoro)silane’s combination of a vinyl group and a fluorine atom provides a unique set of chemical properties, including enhanced reactivity and stability. This makes it particularly valuable in the synthesis of advanced materials and specialized chemical applications .

Properties

Molecular Formula

C2H3FSi

Molecular Weight

74.13 g/mol

InChI

InChI=1S/C2H3FSi/c1-2-4-3/h2H,1H2

InChI Key

ZQBONCUZGDEEHZ-UHFFFAOYSA-N

Canonical SMILES

C=C[Si]F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.